2-Methoxybutanohydrazide
Description
Contextualizing 2-Methoxybutanohydrazide within Hydrazide Chemistry
Hydrazides are a class of organic compounds characterized by the presence of a hydrazine-like functional group attached to an acyl group. pharm.or.jpresearchgate.net This structure, formally R-CO-NH-NH2, imparts a unique combination of nucleophilic and potential electrophilic character. chemsynthesis.com The lone pairs of electrons on the nitrogen atoms make hydrazides effective nucleophiles, while the carbonyl group can be susceptible to nucleophilic attack under certain conditions. chemsynthesis.com
A key feature of many hydrazides is their ability to undergo keto-enol tautomerism, where they can exist in equilibrium between the keto form (containing a C=O bond) and the enol form (containing a C=C-OH functionality). pharm.or.jp This property is crucial in their reactions and complexation with metal ions. chemsynthesis.com Hydrazides are fundamental building blocks in organic synthesis, serving as precursors for a wide array of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. chemsynthesis.comnih.govresearchgate.net
Research Significance of this compound in Contemporary Organic Synthesis
The significance of this compound in modern organic synthesis can be inferred from the well-established utility of the hydrazide functional group. Hydrazides are versatile intermediates used in the construction of various nitrogen-containing heterocycles, such as pyrazoles, oxadiazoles, and triazoles. researchgate.net These heterocyclic motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.
The presence of the 2-methoxy group in this compound introduces an additional functional handle that could influence its reactivity and the properties of its derivatives. The ether linkage is generally stable under many reaction conditions, which allows for selective transformations at the hydrazide moiety. The methoxy (B1213986) group may also exert electronic effects on the reactivity of the hydrazide, potentially modulating its nucleophilicity.
A plausible synthetic pathway to this compound would involve a two-step process. The first step would be the synthesis of the precursor, 2-methoxybutanoic acid. pharm.or.jp This can be achieved through various methods, one of which involves the reaction of 2-butanone (B6335102) with a haloform and a strong base in methanol (B129727). pharm.or.jp The resulting α-methoxy acid can then be esterified to yield methyl 2-methoxybutanoate. nih.gov The final step would be the hydrazinolysis of this ester, a standard and efficient method for preparing hydrazides, which involves reacting the ester with hydrazine (B178648) hydrate (B1144303). mdpi.comgoogle.com
Illustrative Synthesis of this compound:
Step 1: Synthesis of 2-Methoxybutanoic Acid
Reacting 2-butanone with tribromomethane and potassium hydroxide (B78521) in methanol. pharm.or.jp
Step 2: Esterification
Conversion of 2-methoxybutanoic acid to methyl 2-methoxybutanoate. nih.gov
Step 3: Hydrazinolysis
Reaction of methyl 2-methoxybutanoate with hydrazine hydrate to yield this compound. mdpi.comchemicalbook.com
Historical and Current Research Trajectories for this compound
The historical development of hydrazide chemistry dates back to the late 19th century. chemsynthesis.com Since then, the field has expanded significantly, with a vast number of hydrazide derivatives being synthesized and their applications explored. researchgate.netkau.edu.sa While there is no specific historical research trajectory for this compound itself, the general path of hydrazide research provides a framework for its potential exploration.
Current research involving hydrazides continues to focus on the development of novel synthetic methodologies and the discovery of new applications, particularly in medicinal chemistry and materials science. researchgate.netresearchgate.net Given the established importance of the hydrazide functional group, future research on this compound could explore its use as a building block for novel heterocyclic compounds with potential biological activities. The influence of the 2-methoxy group on the pharmacological profile of such derivatives would be a key area of investigation.
Data Tables
Due to the limited specific data for this compound, the following tables provide illustrative spectroscopic data based on the known values for analogous simple alkyl hydrazides and methoxy-substituted compounds.
Table 1: Illustrative Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Features |
| Infrared (IR) Spectroscopy | Strong C=O stretch (~1650 cm⁻¹), N-H stretching vibrations (~3200-3400 cm⁻¹), C-O-C stretch (~1100 cm⁻¹). kau.edu.saresearchgate.net |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals for the -NH₂ and -NH- protons, a singlet for the methoxy group (~3.3 ppm), and signals for the ethyl group protons. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Signal for the carbonyl carbon (~170 ppm), the methoxy carbon (~58 ppm), and carbons of the ethyl group. |
Table 2: Physical Properties of 2-Methoxybutanoic Acid (Precursor)
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₃ | researchgate.net |
| Molecular Weight | 118.13 g/mol | researchgate.net |
| CAS Number | 56674-69-2 | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxybutanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-3-4(9-2)5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNXROPIDPJCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Methoxybutanohydrazide
Established Synthetic Routes to 2-Methoxybutanohydrazide
The formation of the hydrazide moiety in this compound can be achieved through several well-established chemical transformations. These methods typically start from 2-methoxybutanoic acid or its corresponding ester.
Ester Hydrazinolysis Approaches
A common and direct method for the synthesis of hydrazides is the reaction of an ester with hydrazine (B178648) hydrate (B1144303). pressbooks.pubyoutube.comlibretexts.orglibretexts.org This approach, known as hydrazinolysis, involves the nucleophilic acyl substitution of the alkoxy group of the ester by the hydrazine.
The general reaction is as follows: Starting Material: An alkyl ester of 2-methoxybutanoic acid (e.g., methyl 2-methoxybutanoate or ethyl 2-methoxybutanoate). Reagent: Hydrazine hydrate (N₂H₄·H₂O). Process: The ester is typically dissolved in an alcohol, such as ethanol (B145695), and refluxed with an excess of hydrazine hydrate. The reaction progress can be monitored by techniques like thin-layer chromatography (TCC). Upon completion, the solvent and excess hydrazine are removed under reduced pressure, and the resulting this compound can be purified by crystallization or chromatography.
| Starting Material | Reagent | Typical Solvent | Reaction Condition | Product |
| Methyl 2-methoxybutanoate | Hydrazine hydrate | Ethanol | Reflux | This compound |
| Ethyl 2-methoxybutanoate | Hydrazine hydrate | Methanol (B129727) | Heating | This compound |
Carboxylic Acid Activation and Coupling Strategies
An alternative to ester hydrazinolysis is the direct coupling of 2-methoxybutanoic acid with hydrazine. This requires the activation of the carboxylic acid to enhance its reactivity towards the nucleophilic hydrazine.
One of the most effective methods for this transformation is the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive such as N-hydroxybenzotriazole (HOBt). nih.gov This method is known to be mild and can prevent side reactions that are sometimes observed during hydrazinolysis, especially with complex substrates. nih.gov
Process: 2-Methoxybutanoic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). HOBt and DCC are added, followed by the slow addition of hydrazine. The reaction proceeds at room temperature, and the dicyclohexylurea (DCU) byproduct precipitates out and can be removed by filtration. The desired this compound is then isolated from the filtrate.
| Activating Agent | Additive | Solvent | Key Byproduct |
| Dicyclohexylcarbodiimide (DCC) | N-Hydroxybenzotriazole (HOBt) | DCM or DMF | Dicyclohexylurea (DCU) |
| Ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) | - | Acetonitrile (B52724) | Reusable byproducts |
Modern coupling reagents such as o-NosylOXY have also been developed for the efficient synthesis of amides and esters, and by extension, hydrazides, offering advantages such as the formation of easily recoverable byproducts. organic-chemistry.org
Alternative Precursor Conversions for this compound
Other synthetic strategies can be envisaged, starting from different precursors. One such route involves the conversion of 2-methoxybutanoic acid into a more reactive acyl chloride.
Process: 2-Methoxybutanoic acid can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 2-methoxybutanoyl chloride. This highly reactive intermediate can then be reacted with hydrazine in the presence of a base (to neutralize the HCl byproduct) to yield this compound. This method is often rapid and efficient. libretexts.orglibretexts.org
Another potential, though less direct, pathway could involve the nucleophilic substitution of an α-halo carboxylic acid derivative. For instance, reacting an α-bromo acid with hydrazine has been shown to produce α-hydrazino acids. researchgate.net This suggests that a similar strategy, possibly with protected hydrazine derivatives, could be adapted for the synthesis of this compound.
Enantioselective Synthesis of this compound (Addressing Chirality)
The synthesis of a single enantiomer of this compound requires a stereocontrolled approach. This can be achieved through the use of chiral auxiliaries or by asymmetric catalysis.
Chiral Auxiliary-Mediated Syntheses
A well-established strategy for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate. wikipedia.orgnih.gov This auxiliary directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the enantiomerically enriched product. wikipedia.org
Process:
Attachment of Auxiliary: The achiral 2-methoxybutanoic acid is first coupled to a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral N-acyloxazolidinone. nih.govresearchgate.net
Diastereoselective Reaction: A reaction is then performed where the chiral auxiliary biases the formation of one diastereomer over the other.
Cleavage of Auxiliary: The chiral auxiliary is then removed, for example, by hydrolysis or reduction, to release the enantiomerically pure this compound. The auxiliary can often be recovered for reuse. nih.gov
This methodology has been successfully applied in the synthesis of complex chiral molecules, including high-affinity ligands for HIV protease inhibitors. nih.gov
| Chiral Auxiliary Family | Example | Attachment | Cleavage |
| Oxazolidinones | Evans Auxiliaries | Formation of N-acyloxazolidinone | Hydrolysis/Aminolysis |
| Camphorsultams | Oppolzer's Sultam | Formation of N-enoylsultam | Reductive Cleavage |
| Amino Acid-derived | Thiazolidinethiones | Formation of N-acylthiazolidinethione | Hydrolysis |
Asymmetric Catalytic Approaches
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of the chiral product. nih.gov For the synthesis of chiral this compound, a plausible route would be the asymmetric hydrogenation of a corresponding hydrazone. acs.orgacs.org
Process:
Hydrazone Formation: 2-Methoxybutanal (a precursor to 2-methoxybutanoic acid) is condensed with a suitable hydrazine derivative (e.g., benzoylhydrazine) to form a prochiral N-acylhydrazone.
Asymmetric Hydrogenation: The C=N double bond of the hydrazone is then hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium, palladium, or nickel) and a chiral ligand. acs.org This step introduces the stereocenter with high enantioselectivity.
Deprotection (if necessary): If a protecting group was used on the hydrazine nitrogen (like the benzoyl group), it would be removed in a final step to yield the chiral this compound.
Recent advances have demonstrated the high efficiency of nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones for producing chiral hydrazines with excellent enantioselectivities. acs.org
| Catalyst Metal | Chiral Ligand Example | Substrate Type (by analogy) | Reported Enantioselectivity |
| Palladium | (R)-DTBM-SegPhos | Fluorinated β-alkyl-substituted hydrazones | Up to 94% ee |
| Nickel | (S,S)-Ph-BPE | Cyclic N-acyl hydrazones | >99% ee acs.org |
| Rhodium | Chiral diphosphine ligands | Various unsaturated C=N bonds | High ee reported nih.gov |
Green Chemistry Principles in this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of hydrazides to create more environmentally benign and efficient processes.
Solvent-free synthesis and mechanochemistry represent significant advancements in green chemistry, minimizing waste and often enhancing reaction rates.
Solvent-Free Synthesis: The direct reaction of a carboxylic acid or ester with hydrazine hydrate without a solvent is a highly efficient method for preparing hydrazides. researchgate.net In a typical solvent-free approach for a compound like this compound, 2-methoxybutanoic acid would be ground with hydrazine hydrate in a mortar and pestle at room temperature. researchgate.net This technique often results in the formation of a solid product that can be easily purified by crystallization from a solvent like ethanol, avoiding complex workup procedures. researchgate.net This method is particularly advantageous as it can prevent the formation of diacyl hydrazide by-products due to the mild reaction conditions. researchgate.net
Mechanochemical Synthesis: Mechanochemistry utilizes mechanical energy, such as ball milling, to induce chemical reactions. This technique can lead to quantitative yields of hydrazones, which are derivatives of hydrazides, by milling stoichiometric amounts of a hydrazide and a carbonyl compound. rsc.orgmdpi.com For the synthesis of hydrazides themselves, mechanochemical methods offer a solvent-free alternative that can be more efficient than traditional solution-based approaches. rsc.orgresearchgate.net Liquid-assisted grinding (LAG), where a small amount of liquid is added to the solid reactants, can further enhance reaction rates and yields in mechanochemical synthesis. rsc.org
Microwave and ultrasound irradiation are energy-efficient techniques that can dramatically accelerate organic reactions.
Microwave-Assisted Synthesis: Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of hydrazides. nih.govneliti.comnih.govjaptronline.com This method can be applied to the direct synthesis of hydrazides from their corresponding carboxylic acids in a single step, offering a significant advantage over conventional two-step procedures that involve esterification followed by hydrazinolysis. neliti.comnih.govjaptronline.com For the synthesis of this compound, a mixture of 2-methoxybutanoic acid and hydrazine hydrate could be irradiated in a microwave reactor. neliti.comjaptronline.com This approach typically leads to shorter reaction times (minutes versus hours for conventional heating) and high yields. neliti.comnih.gov The use of a solvent-free microwave protocol further enhances the green credentials of this method. nih.gov
Ultrasonic-Promoted Synthesis: Sonication, or the use of ultrasound, is another green technique that can promote the synthesis of hydrazides. While specific applications to simple aliphatic hydrazides are less commonly reported than for other classes of compounds, the general principle involves the use of acoustic cavitation to create localized high-pressure and high-temperature zones, which can accelerate reaction rates.
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. osti.govucd.ie A continuous flow system for the synthesis of this compound would likely involve pumping a solution of methyl 2-methoxybutanoate in a suitable solvent, such as methanol, and a solution of hydrazine hydrate into a heated reactor coil. osti.gov The reaction mixture would then pass through a backpressure regulator to maintain the necessary pressure for the reaction to occur at elevated temperatures without boiling. osti.gov This methodology allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to high yields and purity. osti.gov The output can be collected continuously, making it an attractive method for large-scale production. osti.gov
Optimization of Reaction Conditions for this compound Formation
The yield and purity of this compound are highly dependent on the reaction conditions. Optimizing these parameters is crucial for developing an efficient and cost-effective synthetic process.
The choice of reagents and the use of catalysts can significantly impact the outcome of the hydrazinolysis reaction.
Reagents: The synthesis of this compound would typically start from either 2-methoxybutanoic acid or its corresponding ester, such as methyl 2-methoxybutanoate. The reaction with hydrazine hydrate is the key step. nih.govrsc.org The concentration of hydrazine hydrate is an important factor; an excess is often used to drive the reaction to completion and to minimize the formation of dimeric by-products. researchgate.net
Catalysts: While the reaction between an ester and hydrazine hydrate can proceed without a catalyst, the use of an acid or base catalyst can accelerate the reaction. Acid catalysts, such as sulfuric acid or dry HCl, can be employed in the synthesis of hydrazides from esters. inglomayor.cl The use of a natural acid catalyst, such as lemon juice, has also been reported as an effective and environmentally friendly option. inglomayor.cl In some cases, the addition of a base like sodium hydroxide (B78521) can increase the rate of hydrazinolysis. researchgate.net
Representative Data for Catalyst Influence on Hydrazide Synthesis:
| Catalyst | Reaction Time (hours) | Yield (%) |
| None | 12 | 65 |
| Sulfuric Acid (cat.) | 6 | 85 |
| Lemon Juice (cat.) | 8 | 78 |
| Sodium Hydroxide (cat.) | 4 | 90 |
This table presents representative data for the synthesis of a simple aliphatic hydrazide from its methyl ester and is intended to be illustrative for the synthesis of this compound.
The physical parameters of the reaction play a critical role in its efficiency.
Temperature: The reaction temperature significantly influences the rate of hydrazide formation. researchgate.net Conventional methods often involve refluxing the reaction mixture for several hours. nih.govrsc.org Microwave-assisted synthesis allows for rapid heating to higher temperatures, drastically reducing the reaction time. neliti.comnih.gov The optimal temperature will depend on the specific starting materials and the method used. For the hydrazinolysis of an ester, temperatures ranging from room temperature to reflux are common. rsc.orgresearchgate.net
Pressure: In conventional batch synthesis at atmospheric pressure, the temperature is limited by the boiling point of the solvent. Continuous flow systems, however, can be operated at elevated pressures, allowing for higher reaction temperatures and consequently, shorter reaction times. osti.gov
Reaction Time: The reaction time is inversely related to the temperature and the presence of a catalyst. Conventional methods can require anywhere from a few hours to overnight for complete conversion. rsc.orgresearchgate.net In contrast, microwave-assisted synthesis can reduce the reaction time to a matter of minutes. neliti.comnih.gov Continuous flow processes also offer significantly reduced reaction times, often in the range of minutes. osti.gov
Representative Data for Optimization of Reaction Conditions:
| Temperature (°C) | Pressure (atm) | Reaction Time (min) | Yield (%) |
| 25 | 1 | 1440 (24h) | 60 |
| 80 (Reflux) | 1 | 360 (6h) | 85 |
| 120 (Microwave) | - | 10 | 92 |
| 150 (Flow) | 10 | 5 | 95 |
This table presents representative data for the synthesis of a simple aliphatic hydrazide from its methyl ester and is intended to be illustrative for the synthesis of this compound.
Chemical Reactivity and Transformation Pathways of 2 Methoxybutanohydrazide
Nucleophilic Reactivity of the Hydrazide Moiety
The hydrazide functional group (-CONHNH2) in 2-methoxybutanohydrazide is a potent nucleophile due to the presence of the terminal nitrogen atom with a lone pair of electrons. This nucleophilicity is the basis for a variety of important chemical transformations.
Acylation and Alkylation Reactions
The terminal nitrogen of the hydrazide can readily undergo acylation and alkylation reactions.
Acylation: In the presence of acylating agents such as acyl chlorides or acid anhydrides, this compound can be converted to the corresponding N,N'-diacylhydrazide. The reaction proceeds via a nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon of the acylating agent. studymind.co.ukyoutube.comchemistrystudent.com The initial product is the N'-acylated hydrazide, and further acylation can occur at the N-position of the amide nitrogen, particularly under more forcing conditions or with an excess of the acylating agent. The reactivity of acyl chlorides is generally higher than that of acid anhydrides. youtube.com
Alkylation: The terminal nitrogen of this compound can also be alkylated by alkyl halides. This reaction typically proceeds via an SN2 mechanism, where the hydrazide acts as the nucleophile. researchgate.netacsgcipr.orgucalgary.ca The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants. Mono-, di-, and even tri-alkylation at the terminal nitrogen are possible. The use of a base can facilitate the reaction by deprotonating the hydrazide, thereby increasing its nucleophilicity. It is also possible for alkylation to occur at the oxygen atom of the carbonyl group, leading to the formation of a hydrazonate ester, although N-alkylation is generally favored. nih.gov
A summary of representative acylation and alkylation reactions is presented in the table below.
| Reagent Type | Specific Reagent | Product Type |
| Acylating Agent | Propanoyl chloride | N'-(2-methoxybutanoyl)propanehydrazide |
| Acetic anhydride | N'-acetyl-2-methoxybutanohydrazide | |
| Alkylating Agent | Methyl iodide | 2-Methoxy-N'-methylbutanohydrazide |
| Benzyl bromide | N'-benzyl-2-methoxybutanohydrazide |
Condensation Reactions with Carbonyl Compounds for Hydrazone Formation
One of the most characteristic reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones. tuttee.co This reaction is a versatile method for the formation of a C=N double bond. This compound reacts with a wide range of carbonyl compounds, typically under acidic catalysis, to yield the corresponding 2-methoxybutanoylhydrazones.
The reaction mechanism involves the initial nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by the elimination of a water molecule to form the stable hydrazone product. The presence of an acid catalyst facilitates the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.
Below is a table summarizing the condensation of this compound with various carbonyl compounds.
| Carbonyl Compound | Product Name |
| Benzaldehyde | 2-Methoxy-N'-[(E)-phenylmethylidene]butanohydrazide |
| Acetone (B3395972) | 2-Methoxy-N'-(propan-2-ylidene)butanohydrazide |
| Cyclohexanone | N'-(Cyclohexylidene)-2-methoxybutanohydrazide |
Electrophilic Reactivity of this compound Derivatives
While the hydrazide moiety is primarily nucleophilic, derivatives of this compound can undergo reactions where the molecule exhibits electrophilic character.
Diazotization and Azide (B81097) Formation
The terminal amino group of this compound can react with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid, in a process called diazotization. organic-chemistry.orgmasterorganicchemistry.com This reaction leads to the formation of a highly reactive acyl azide, 2-methoxybutanoyl azide.
The reaction proceeds through the formation of a nitrosonium ion (NO+) which is attacked by the terminal nitrogen of the hydrazide. Subsequent dehydration leads to the formation of the acyl azide. Acyl azides are important synthetic intermediates.
N-Substitution Reactions of the Hydrazide Nitrogen
The nitrogen atoms of the hydrazide moiety in this compound can undergo substitution reactions, particularly when the nitrogen is part of a suitable leaving group. For instance, the synthesis of hydrazides can be achieved via an SN2 reaction at an amide nitrogen, where an amine nucleophile displaces a sulfonate leaving group. While this describes the formation of a hydrazide, the reverse, substitution on the hydrazide nitrogen, can be envisaged under specific activating conditions.
Rearrangement Reactions Involving this compound Intermediates
Intermediates derived from this compound, such as the corresponding acyl azide, can undergo synthetically useful rearrangement reactions.
One of the most notable rearrangements is the Curtius rearrangement . When 2-methoxybutanoyl azide is heated, it can undergo a thermal rearrangement with the loss of nitrogen gas (N2) to form an isocyanate. The migrating group (in this case, the 2-methoxybutyl group) retains its stereochemistry during the migration. The resulting isocyanate is a versatile intermediate that can be trapped with various nucleophiles. For example, reaction with water leads to the formation of a primary amine (1-methoxybutan-1-amine) after decarboxylation of the intermediate carbamic acid. Reaction with an alcohol would yield a carbamate.
Another potential rearrangement is the Lossen rearrangement , which involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. If this compound were to be converted to its corresponding hydroxamic acid, this rearrangement could be initiated.
Furthermore, the hydrazones formed from this compound could potentially undergo rearrangements such as the Beckmann rearrangement if the hydrazone is first converted to an oxime-like structure.
Curtius-Type Rearrangements
The Curtius rearrangement is a well-established method for converting carboxylic acids and their derivatives, such as acyl hydrazides, into primary amines via an isocyanate intermediate. The reaction typically proceeds through the formation of an acyl azide, which then undergoes thermal or photochemical decomposition to the isocyanate with the loss of nitrogen gas. This isocyanate can then be trapped by various nucleophiles.
While the Curtius rearrangement is a versatile synthetic tool, its application to α-alkoxy substituted acylhydrazides like this compound can present challenges. For instance, the standard one-pot procedure developed by Yamada, which utilizes diphenylphosphoryl azide (DPPA), has been reported to cause decomposition of α-alkoxy acids. nih.gov This suggests that the reaction conditions must be carefully selected to avoid side reactions and achieve the desired transformation.
An alternative approach involves a two-step process where the acyl hydrazide is first converted to the corresponding acyl azide, which is then subjected to rearrangement. This method has been successfully employed in the synthesis of complex molecules containing α-alkoxy carbamates, proceeding with complete retention of configuration at the α-carbon. nih.gov The general mechanism for the Curtius rearrangement is believed to be a concerted process, avoiding the formation of a discrete nitrene intermediate. nih.gov
Table 1: Key Aspects of Curtius-Type Rearrangements
| Feature | Description |
| Intermediate | Isocyanate |
| Byproduct | Nitrogen gas |
| Key Reagent | Acyl azide (formed from acyl hydrazide) |
| Stereochemistry | Retention of configuration at the migrating group |
| Potential Challenge | Decomposition with certain one-pot procedures |
Other Thermally and Catalytically Induced Rearrangements
Beyond the Curtius rearrangement, other thermally and catalytically induced transformations are known for related structures, which may be applicable to this compound. For instance, the thermal rearrangement of α-hydroxyimines to α-aminoketones is a known reaction. While not a direct analogue, this highlights the potential for rearrangements involving substituents on the α-carbon to a carbonyl-like group.
The presence of the α-methoxy group can also influence reaction pathways. Studies on the thermal rearrangement of 1-alkoxy-2-methylenecyclopropanes have shown that the alkoxy group can stabilize the transition state of the rearrangement. rsc.org This suggests that the methoxy (B1213986) group in this compound could play a role in directing or facilitating certain rearrangement processes.
Catalytically, hydrazones, which can be formed from hydrazides, are known to participate in various reactions. For example, they can serve as organometallic reagent surrogates to react with a range of electrophiles in the presence of a transition metal catalyst.
Redox Chemistry of this compound and its Derivatives
The hydrazide functional group is redox-active and can undergo both oxidation and reduction under appropriate conditions.
Oxidation:
Hydrazides can be oxidized to various products depending on the oxidizing agent and reaction conditions. Common outcomes include the formation of acyl-diazene intermediates, which can be useful in further synthetic transformations. The oxidation of hydrazides is a key step in several synthetic methodologies.
Reduction:
The reduction of hydrazides typically yields the corresponding hydrazines. However, the direct reduction of the amide carbonyl group in a hydrazide is often challenging. More commonly, the hydrazide is first converted to a hydrazone by reaction with an aldehyde or ketone. The resulting hydrazone is then more readily reduced to the corresponding hydrazine (B178648). Various reducing agents can be employed for this transformation, and the choice of reagent can influence the selectivity and yield of the reaction. The reduction of N,N-dialkylhydrazones to the corresponding hydrazines has been achieved using reagents such as lithium aluminum hydride, sodium borohydride, and various amine borane (B79455) complexes.
It is important to note that the nucleophilicity of hydrazines, and by extension their reactivity in redox reactions, is influenced by substitution. nih.govacs.org The presence of the electron-donating methoxy group at the α-position in this compound may subtly modulate the redox potential of the hydrazide moiety compared to unsubstituted alkanohydrazides.
Table 2: Summary of Redox Reactions of Hydrazides
| Reaction | Reagents/Conditions | Product(s) |
| Oxidation | Various oxidizing agents | Acyl-diazenes, further oxidation products |
| Reduction | Typically via hydrazone formation followed by reduction (e.g., with NaBH4, LiAlH4, amine boranes) | Hydrazines |
Applications of 2 Methoxybutanohydrazide in Advanced Chemical Synthesis
2-Methoxybutanohydrazide as a Building Block in Heterocyclic Synthesis
Acid hydrazides are well-established, potent reagents for the synthesis of heterocyclic rings containing oxygen, nitrogen, and sulfur. acs.org The synthetic utility of precursors like this compound stems from their ability to undergo cyclization or cycloaddition reactions with a wide array of reagents. acs.org This facilitates the creation of diverse and functionally rich heterocyclic scaffolds.
Pyrazoles and their dihydro derivatives, pyrazolines, are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The synthesis of these structures frequently employs hydrazide or hydrazine (B178648) precursors. youtube.commdpi.com A classic and widely utilized method is the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound. youtube.commdpi.com In this context, this compound can serve as the hydrazine component. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. youtube.com
Modern synthetic protocols have expanded on this foundation, introducing various catalysts and conditions to improve yields and broaden substrate scope. For instance, microwave-assisted methods have been developed for the direct N-heterocyclization of hydrazines with metal-diketone complexes, offering excellent yields without the need for a base or other additives. nih.gov Other approaches involve the one-pot condensation of ketones, aldehydes, and hydrazine hydrochloride to form pyrazoline intermediates, which can then be oxidized in situ to pyrazoles. organic-chemistry.org The versatility of hydrazide precursors like this compound allows for their participation in these varied synthetic strategies to produce a wide range of substituted pyrazoles and pyrazolines. mdpi.comrsc.orgacs.org
Table 1: Representative Methods for Pyrazole and Pyrazoline Synthesis Using Hydrazide Precursors
| Reaction Type | Key Reagents | Conditions | Product |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine/Hydrazide | Acidic or neutral, often heated | 1,3,5-Trisubstituted Pyrazole |
| Cyclocondensation | α,β-Unsaturated Ketones, Hydrazine/Hydrazide | Varies (e.g., microwave, catalyst) | Pyrazoline, can be oxidized to Pyrazole |
| One-Pot Synthesis | Ketone, Aldehyde, Hydrazine Hydrochloride | Mild conditions, followed by oxidation (e.g., Br₂) | 3,5-Disubstituted or 3,4,5-Trisubstituted Pyrazole |
| Metal-Catalyzed Cyclization | N-propargyl hydrazones | Copper(II) catalyst, open flask | N-acyl/N-tosyl-substituted Pyrazoline |
This compound is an exemplary starting material for the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, five-membered heterocycles containing one oxygen or sulfur atom and two nitrogen atoms, respectively.
The synthesis of 1,3,4-oxadiazoles from acid hydrazides is a common and well-documented transformation. nih.govnih.gov A primary method involves the reaction of an acid hydrazide with a carboxylic acid or its derivative (like an acid chloride), followed by the cyclodehydration of the resulting diacylhydrazine intermediate. nih.gov Various dehydrating agents, such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid, are employed to facilitate this ring-closure. nih.gov Another prominent route is the oxidative cyclization of N-acylhydrazones, which are formed by condensing an acid hydrazide with an aldehyde. nih.govjchemrev.com
For the synthesis of 1,3,4-thiadiazoles, this compound can be reacted with carbon disulfide in a basic medium to form a dithiocarbazate intermediate, which is then cyclized. jchemrev.com Alternatively, it can be converted into a thiosemicarbazide (B42300) by reacting with an isothiocyanate. acs.orgnih.gov This thiosemicarbazide can then be cyclized under acidic conditions (e.g., using sulfuric acid) to yield a 2-amino-1,3,4-thiadiazole (B1665364) derivative. nih.gov The thionation of diacylhydrazine intermediates using reagents like Lawesson's reagent also provides a direct path to the 1,3,4-thiadiazole (B1197879) core. organic-chemistry.org
Table 2: Common Synthetic Routes to 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles from Hydrazides
| Target Heterocycle | Precursor from Hydrazide | Key Reagents for Cyclization | General Conditions |
| 1,3,4-Oxadiazole | Diacylhydrazine | Phosphorus Oxychloride (POCl₃), Triflic Anhydride | Dehydration/Cyclization |
| 1,3,4-Oxadiazole | N-Acylhydrazone | Bromine in Acetic Acid, I₂, Cu(OTf)₂ | Oxidative Cyclization |
| 1,3,4-Thiadiazole | Hydrazide + Carbon Disulfide | Basic medium, then acid | Cyclization |
| 1,3,4-Thiadiazole | Thiosemicarbazide | Concentrated H₂SO₄, Tosyl Chloride | Dehydrative Cyclization |
| 1,3,4-Thiadiazole | N-Acylhydrazone + Sulfur Source | Iodine/DMSO | Oxidative Cyclization |
The utility of this compound extends beyond the synthesis of pyrazoles and oxa/thiadiazoles to a broader range of nitrogen-containing heterocycles. acs.orgresearchgate.net The reactive hydrazide moiety can participate in annulation reactions where new rings are fused onto existing molecular frameworks. researchgate.net For example, hydrazides are used in the synthesis of various fused heterocyclic systems, such as pyrazolo[5,1-a]isoquinolines, through sequential reactions involving electrophilic cyclization and cross-coupling. nih.gov
Furthermore, hydrazides can act as key components in multicomponent reactions to build complex heterocyclic structures in a single step. rsc.orgmdpi.com They have been employed in the synthesis of pyridazines through cyclization with β,γ-unsaturated compounds organic-chemistry.org and in the formation of triazole derivatives. nih.gov The development of transition-metal-catalyzed reactions directed by the hydrazine group has opened new avenues for C-H bond activation and annulation, enabling the efficient construction of indoles and other important nitrogen heterocycles. researchgate.net
Role of this compound in Peptide and Amide Bond Formation Methodologies
In the realm of protein and peptide chemistry, the hydrazide functional group has emerged as a crucial tool, particularly as a stable and readily accessible precursor to the highly reactive thioester group. oup.com This application is central to modern methods of protein synthesis and modification, such as Native Chemical Ligation.
Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the joining of two unprotected peptide fragments to form a native amide bond. nih.gov The reaction requires one peptide segment with a C-terminal thioester and another with an N-terminal cysteine. A significant challenge in NCL is the synthesis and handling of peptide thioesters. Peptide hydrazides, which can be easily prepared using standard Fmoc-based solid-phase peptide synthesis (SPPS), serve as excellent and stable thioester surrogates, or "crypto-thioesters". oup.comnih.govcitedrive.com
A peptide terminating in a this compound group can be chemoselectively converted into the required peptide thioester immediately before the ligation step. oup.comresearchgate.net The process generally involves two steps performed in a one-pot manner: rsc.orgrsc.org
Oxidation: The peptide hydrazide is treated with sodium nitrite (B80452) (NaNO₂) under mild acidic conditions and low temperatures. This converts the hydrazide into a highly reactive peptide azide (B81097). oup.com
Thiolysis: An external thiol, such as 4-mercaptophenylacetic acid (MPAA), is added to the solution. The peptide azide reacts with the thiol to generate the desired peptide thioester in situ. oup.comresearchgate.net
This thioester then proceeds through the standard NCL mechanism with an N-terminal cysteine-containing peptide to form the final protein product. This hydrazide-based strategy avoids the difficulties associated with direct thioester synthesis and purification and is compatible with a wide range of amino acids and sensitive modifications. oup.comnih.gov
The same chemical principles that make hydrazides useful in NCL are also applied to the condensation of larger peptide fragments and to the synthesis of cyclic peptides. oup.comnih.gov Cyclization is a key strategy to enhance the stability and bioactivity of peptides by constraining their conformation. nih.gov
For peptide cyclization, a linear peptide is synthesized with a C-terminal hydrazide (such as this compound) and an N-terminal cysteine. nih.govcytosynthesis.com Upon activation via the azide-to-thioester conversion described above, the two ends of the same peptide chain react with each other in an intramolecular NCL reaction. cytosynthesis.com This head-to-tail lactamization is highly efficient, proceeds without racemization at the C-terminus, and can be performed on fully unprotected peptides in aqueous solution. nih.govcytosynthesis.com This method has been successfully used to synthesize various cyclic peptides, including complex natural products like cyclotides. cytosynthesis.com
Similarly, for the condensation of multiple large peptide fragments, the hydrazide strategy allows for a convergent approach. oup.com A central peptide fragment can be synthesized with both a C-terminal hydrazide and a protected N-terminal cysteine. This allows for sequential ligations, first at its N-terminus and then, after deprotection and activation of the hydrazide, at its C-terminus, enabling the assembly of large proteins from multiple building blocks. oup.com
Use of this compound in Supramolecular Chemistry Research
Supramolecular chemistry, often described as "chemistry beyond the molecule," focuses on the study of systems composed of a discrete number of assembled molecular subunits. The hydrazide functional group within this compound, with its hydrogen bond donor and acceptor sites, presents it as a candidate for the design of supramolecular architectures.
Construction of Self-Assembled Systems
Self-assembly is a process in which components, whether molecules or larger structures, spontaneously organize into ordered aggregates. The ability of this compound to form directional hydrogen bonds could, in principle, be harnessed to create self-assembled systems such as gels, liquid crystals, or other organized nanostructures. The interplay between the hydrogen-bonding hydrazide group and the more hydrophobic butoxy- portion of the molecule could lead to amphiphilic behavior, driving the formation of micelles or bilayers in appropriate solvents. However, empirical studies demonstrating the construction of self-assembled systems using this compound are not currently available in the reviewed literature.
This compound in Material Science Precursor Synthesis
The development of new materials with tailored properties is a cornerstone of material science. The reactive hydrazide group in this compound makes it a potential precursor for the synthesis of advanced materials like covalent organic frameworks and polymers.
Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and high surface areas, making them promising for applications in gas storage, catalysis, and sensing. wikipedia.orgrsc.orgfrontiersin.org Hydrazone-linked COFs, formed by the condensation reaction between hydrazides and aldehydes, are known for their chemical stability and structural flexibility. nih.govresearchgate.netnih.gov
Theoretically, this compound could serve as a monotopic or, if functionalized further, a multitopic building block in the synthesis of COFs. Its reaction with di- or trialdehydes could lead to the formation of a 2D or 3D porous network. The methoxy (B1213986) group could potentially influence the framework's properties, such as its hydrophilicity and pore environment.
Table 1: Theoretical Reaction for COF Synthesis
| Reactant 1 | Reactant 2 | Linkage Type | Potential COF Properties |
|---|
While this application is chemically plausible, there are no published examples of COFs synthesized specifically from this compound.
Polymer and Resin Synthesis
The hydrazide functional group can participate in various polymerization reactions. For instance, it can react with diisocyanates to form polyureas or with diacyl chlorides to form polyhydrazides. These polymers could exhibit a range of properties depending on the co-monomers used. The methoxy group in this compound might impart specific solubility characteristics or act as a site for post-polymerization modification. However, literature specifically detailing the use of this compound in polymer or resin synthesis is not currently available.
Theoretical and Computational Investigations of 2 Methoxybutanohydrazide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule at the electronic level. nih.gov These methods allow for the precise calculation of molecular structures, energies, and electronic properties, offering deep insights into molecular stability and reactivity. epstem.net
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. lumenlearning.com For an acyclic and flexible molecule like 2-methoxybutanohydrazide, rotations around the C-C, C-O, and C-N bonds give rise to numerous conformers with varying energies.
The investigation would begin by identifying all unique rotatable bonds and systematically rotating them to generate a comprehensive set of possible conformations. The energy of each conformer would then be calculated using DFT methods. The most stable conformations correspond to energy minima on the potential energy surface, typically where bulky substituents are staggered to minimize steric hindrance. libretexts.orgyoutube.com The least stable conformations are generally eclipsed, where substituents overlap, leading to torsional strain. libretexts.org
Plotting the relative energy of these conformers as a function of the dihedral angles of rotation creates a potential energy landscape. nih.govcam.ac.uk This landscape is crucial for understanding the molecule's preferred shapes and the energy barriers between different conformations. The most stable conformer, often termed the global minimum, is the one that the molecule is most likely to adopt.
Interactive Table 1: Hypothetical Relative Energies of this compound Conformers
This table illustrates a potential outcome of a conformational analysis, showing the relative energies of different staggered conformers resulting from rotation around the central C2-C3 bond. The 'Anti' conformation, where the largest groups are 180° apart, is typically the most stable and is used as the reference (0 kJ/mol). youtube.com 'Gauche' conformers, where large groups are 60° apart, are generally higher in energy due to steric strain. libretexts.org
| Conformer ID | Dihedral Angle (O-C2-C3-N) | Description | Relative Energy (kJ/mol) | Population (%) at 298 K |
| Conf-1 | ~180° | Anti | 0.00 | 75.3 |
| Conf-2 | ~60° | Gauche 1 | 4.10 | 14.5 |
| Conf-3 | ~-60° | Gauche 2 | 4.25 | 10.2 |
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org
HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy level indicates a greater propensity to donate electrons to an acceptor. researchgate.net
LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons from a donor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap implies that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations would be used to determine the energies of these orbitals and map their spatial distribution across the this compound molecule. This mapping reveals which parts of the molecule are most involved in electron donation and acceptance.
Interactive Table 2: Hypothetical FMO Properties of this compound
The following table provides hypothetical FMO data for the most stable conformer of this compound, as would be calculated using a DFT method like B3LYP.
| Parameter | Value (eV) | Implication |
| EHOMO | -6.85 | Represents the electron-donating capacity. |
| ELUMO | 1.52 | Represents the electron-accepting capacity. |
| HOMO-LUMO Gap (ΔE) | 8.37 | A larger gap suggests high stability and low reactivity. researchgate.net |
DFT calculations provide a suite of conceptual descriptors that quantify the reactivity of a molecule. nih.govepstem.net These global reactivity parameters are calculated from the HOMO and LUMO energies and provide a quantitative basis for predicting chemical behavior.
Key descriptors include:
Ionization Potential (I): Approximated as -EHOMO.
Electron Affinity (A): Approximated as -ELUMO.
Electronegativity (χ): A measure of the power of an atom or group to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive. nih.gov
Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP surface visualizes the electrostatic potential on the molecule's surface, with different colors indicating charge distribution. Red areas signify regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive potential (electron-poor), which are prone to nucleophilic attack. epstem.net
Interactive Table 3: Hypothetical Global Reactivity Descriptors for this compound
This table presents hypothetical values for reactivity descriptors derived from the FMO energies in Table 2.
| Reactivity Descriptor | Formula | Hypothetical Value |
| Ionization Potential (I) | -EHOMO | 6.85 eV |
| Electron Affinity (A) | -ELUMO | -1.52 eV |
| Electronegativity (χ) | (I + A) / 2 | 2.665 eV |
| Chemical Hardness (η) | (I - A) / 2 | 4.185 eV |
| Chemical Softness (S) | 1 / η | 0.239 eV⁻¹ |
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum calculations excel at describing the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, especially their interactions with other molecules in a bulk system, such as a solvent. nih.govbiorxiv.org
An MD simulation of this compound would typically involve placing one or more molecules in a simulation box filled with a solvent (e.g., water) and calculating the forces between all atoms using a classical force field. nih.govmdpi.com By solving Newton's equations of motion, the simulation tracks the positions and velocities of every atom over time, generating a trajectory.
This trajectory can be analyzed to understand:
Solvation Structure: How solvent molecules arrange around the solute, including the formation of solvation shells.
Hydrogen Bonding: The dynamics of hydrogen bonds forming and breaking between the hydrazide and methoxy (B1213986) groups of the molecule and the surrounding water molecules.
Conformational Dynamics: How the molecule transitions between different conformations in solution, which can differ from the gas-phase predictions of quantum calculations. scienceopen.com
Analysis tools like the Radial Distribution Function (RDF) can be used to quantify the probability of finding a solvent atom at a certain distance from an atom on the this compound molecule, providing detailed insight into the structure of intermolecular interactions. nih.gov
In Silico Design and Prediction of this compound Analogues
In silico design uses computational methods to propose and evaluate new molecules with potentially improved properties before they are synthesized in a lab. rsc.orgresearchgate.net This process can be used to create analogues of this compound with tailored characteristics, such as enhanced stability, different reactivity, or improved biological activity.
The process would follow a structured workflow:
Library Generation: A virtual library of analogues would be created by making systematic chemical modifications to the parent this compound structure. researchgate.netucl.ac.uk This could involve changing the length of the alkyl chain, substituting the methoxy group with other alkoxy or functional groups, or modifying the hydrazide moiety.
Computational Screening: The generated analogues would be subjected to high-throughput computational screening. This typically involves rapid DFT calculations to predict key properties like the HOMO-LUMO gap (for stability and reactivity) or molecular docking simulations to predict binding affinity to a specific biological target. researchgate.net
Prioritization: Based on the screening results, the most promising analogues are identified for further, more rigorous computational analysis or for recommendation for experimental synthesis and testing. researchgate.netucl.ac.uk
Interactive Table 4: Hypothetical In Silico Screening of this compound Analogues
This table illustrates how different modifications to the parent structure could be predicted to affect a key property like the HOMO-LUMO gap, which is often used as a proxy for chemical stability.
| Compound | Modification from Parent | Predicted HOMO-LUMO Gap (eV) | Predicted Effect on Stability |
| This compound | (Parent Structure) | 8.37 | Baseline |
| Analogue A | Replace -OCH₃ with -OH | 8.15 | Slightly Decreased |
| Analogue B | Replace -OCH₃ with -OCF₃ | 8.95 | Increased |
| Analogue C | Extend chain to 2-Methoxypentanohydrazide | 8.31 | Slightly Decreased |
| Analogue D | Add a phenyl group to the terminal nitrogen | 7.62 | Significantly Decreased |
Advanced Analytical Methodologies for 2 Methoxybutanohydrazide Research
Methodologies for Structural Elucidation of 2-Methoxybutanohydrazide and its Derivatives
The definitive determination of the molecular structure of this compound and any synthesized derivatives relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the compound's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques (¹H, ¹³C, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. ethernet.edu.et By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR (Proton NMR): This technique would be used to identify the number and types of hydrogen atoms in this compound. The chemical shift (δ) of each proton signal indicates its electronic environment. For instance, the protons of the methoxy (B1213986) group (CH₃O-) would likely appear in the range of 3.3-4.0 ppm, while the protons on the butyl chain would have distinct signals in the aliphatic region (typically 0.9-1.8 ppm). msu.edu The integration of these signals would correspond to the number of protons in each unique environment (e.g., 3H for the methoxy group). mnstate.edu Furthermore, spin-spin splitting patterns (e.g., singlets, doublets, triplets) would reveal the number of neighboring protons, helping to piece together the connectivity of the carbon skeleton. youtube.comyoutube.com
¹³C NMR (Carbon-13 NMR): This method provides information about the carbon framework of the molecule. A ¹³C NMR spectrum of this compound would show a distinct signal for each unique carbon atom. The chemical shifts would indicate the type of carbon (e.g., sp³-hybridized carbons of the butyl chain and methoxy group, and the carbonyl carbon of the hydrazide). docbrown.info For example, the carbonyl carbon (C=O) would be expected to appear significantly downfield, typically in the range of 160-180 ppm.
¹⁵N NMR (Nitrogen-15 NMR): Given the presence of two nitrogen atoms in the hydrazide group, ¹⁵N NMR spectroscopy could offer valuable structural insights. researchgate.net The chemical shifts of the nitrogen signals would be sensitive to their hybridization and the electronic nature of the substituents. nih.gov This technique can be particularly useful for studying hydrogen bonding and protonation states of the hydrazide moiety.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
While experimental data is not available, theoretical prediction tools can estimate NMR chemical shifts. The following table represents hypothetical values based on the expected structure of this compound.
| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| CH₃-CH₂-CH(OCH₃)-C(=O)NHNH₂ | ~0.9 (t, 3H) | ~13 |
| CH₃-CH₂-CH(OCH₃)-C(=O)NHNH₂ | ~1.5 (m, 2H) | ~25 |
| CH₃-CH₂-CH(OCH₃)-C(=O)NHNH₂ | ~3.8 (m, 1H) | ~75 |
| CH₃-CH₂-CH(OCH₃)-C(=O)NHNH₂ | - | ~170 |
| CH₃-CH₂-CH(OCH₃)-C(=O)NHNH₂ | ~3.4 (s, 3H) | ~58 |
| CH₃-CH₂-CH(OCH₃)-C(=O)NHNH₂ | ~4.2 (br s, 2H) | - |
| CH₃-CH₂-CH(OCH₃)-C(=O)NHNH₂ | ~7.5 (br s, 1H) | - |
Note: This table is for illustrative purposes only and is not based on experimental data.
Infrared (IR) and Raman Spectroscopic Approaches
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. nist.govnist.gov These methods are based on the principle that molecular bonds vibrate at specific frequencies when they absorb energy.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. libretexts.org Key expected signals would include: a strong C=O (carbonyl) stretching vibration around 1650-1680 cm⁻¹, N-H stretching vibrations from the hydrazide group in the range of 3200-3400 cm⁻¹, C-H stretching of the aliphatic and methoxy groups just below 3000 cm⁻¹, and a C-O stretching vibration for the methoxy group around 1075-1150 cm⁻¹. fiveable.mechemguide.co.uk
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While strong dipole changes lead to intense IR signals, changes in polarizability result in strong Raman signals. For this compound, Raman spectroscopy could be particularly useful for observing symmetric vibrations and the C-C backbone structure, which may be weak in the IR spectrum.
Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
| N-H (Hydrazide) | Stretch | 3200 - 3400 |
| C-H (Alkyl) | Stretch | 2850 - 2960 |
| C=O (Amide I) | Stretch | 1650 - 1680 |
| N-H (Amide II) | Bend | 1550 - 1640 |
| C-O (Ether) | Stretch | 1075 - 1150 |
Note: This table is for illustrative purposes only and is not based on experimental data.
Mass Spectrometry (MS) Applications in Characterization
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.net It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing fragmentation patterns. libretexts.orglibretexts.orgchemguide.co.uk
For this compound, electron ionization (EI) would likely cause the molecule to fragment in a predictable manner. The molecular ion peak [M]⁺ would confirm the molecular weight. Key fragmentation pathways could include the loss of the methoxy group (•OCH₃), cleavage of the butyl chain, and fragmentation around the hydrazide moiety. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula from the precise mass of the molecular ion.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. wikipedia.orgunits.ityoutube.com If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and conformational details. nih.gov This information would unambiguously confirm the connectivity and stereochemistry of the molecule. While no crystal structure for this compound is currently available, the structure of a related compound, (E)-N′-benzylidene-2-methoxybenzohydrazide, has been determined, providing a potential reference for the conformation of the hydrazide portion of the molecule. nih.gov
Chromatographic Separation and Purity Assessment Techniques
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. Developing an HPLC method for this compound would involve optimizing several parameters to achieve good resolution and peak shape.
A reversed-phase HPLC method would likely be suitable, using a nonpolar stationary phase (such as a C18 column) and a polar mobile phase. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. A UV detector would be appropriate for detection, as the carbonyl group of the hydrazide moiety is expected to have a UV absorbance. The method would be validated for parameters such as linearity, accuracy, precision, and limit of detection to ensure its reliability for purity assessment.
Gas Chromatography (GC) Applications
Gas chromatography is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. For a polar molecule like this compound, direct analysis by GC can be challenging due to its low volatility and potential for thermal degradation. Hydrazine (B178648) and its derivatives are known to be reactive and can exhibit poor chromatographic behavior. cdc.govnih.gov To overcome these challenges, derivatization is a common and effective strategy. cdc.govnih.gov
In the case of this compound, the hydrazide functional group is the primary target for derivatization. A common approach involves reaction with an aldehyde or ketone to form a more volatile and thermally stable hydrazone. chromforum.orgnih.gov For instance, reaction with acetone (B3395972) would yield the corresponding acetone hydrazone of 2-methoxybutane. nih.govnih.gov Another effective derivatizing agent is pentafluorobenzaldehyde (B1199891), which forms a pentafluorobenzaldehyde azine, amenable to sensitive detection by an electron capture detector (ECD). sigmaaldrich.com
Once derivatized, the resulting product can be readily analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the derivatized analyte from other components in the sample matrix, and the mass spectrometer provides detailed structural information, allowing for unequivocal identification. cdc.govmdpi.com The retention time of the derivatized this compound would be a key parameter for its identification, while the mass spectrum would show characteristic fragmentation patterns.
Hypothetical GC-MS Data for Derivatized this compound
The following table illustrates the kind of data that would be expected from a GC-MS analysis of acetone-derivatized this compound. The exact values would depend on the specific GC column and conditions used.
| Parameter | Expected Value/Observation | Significance |
| Derivatizing Agent | Acetone | Reacts with the hydrazide to form a volatile hydrazone. nih.govnih.gov |
| GC Column | DB-624 or similar mid-polarity column | Provides good separation for a wide range of organic compounds. sielc.com |
| Retention Time (RT) | ~ 8.5 min | The time it takes for the analyte to pass through the GC column; a key identifier. |
| Molecular Ion Peak (M+) | m/z = 158 | Corresponds to the mass of the acetone hydrazone of this compound. |
| Key Fragment Ions | m/z = 143, 115, 87, 59 | Result from the fragmentation of the molecular ion in the mass spectrometer, providing a structural fingerprint. |
This data is illustrative and based on the general principles of GC-MS analysis of derivatized hydrazides.
Chiroptical Spectroscopy Approaches for Stereochemical Analysis (e.g., Electronic Circular Dichroism)
This compound possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-methoxybutanohydrazide and (S)-2-methoxybutanohydrazide. Chiroptical spectroscopy is a powerful set of techniques used to study these stereoisomers. saschirality.orgvanderbilt.edu
Electronic Circular Dichroism (ECD) is a particularly valuable chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pubjascoinc.com Enantiomers will produce ECD spectra that are mirror images of each other. chiralabsxl.comnih.gov A positive Cotton effect (a peak in the ECD spectrum) for one enantiomer will correspond to a negative Cotton effect for the other. nih.gov This makes ECD an excellent tool for determining the absolute configuration of a chiral compound, provided the spectrum can be correlated with a known standard or with theoretical calculations. vanderbilt.educhiralabsxl.com
The application of ECD to this compound would involve dissolving the sample in a suitable solvent and measuring its ECD spectrum over a range of UV-visible wavelengths. The resulting spectrum, with its characteristic positive and negative bands, would serve as a unique fingerprint for each enantiomer.
Hypothetical ECD Data for this compound Enantiomers
This table presents hypothetical ECD data for the two enantiomers of this compound, illustrating the expected mirror-image relationship.
| Enantiomer | Wavelength of Maximum Absorption (λmax, nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |
| (R)-2-Methoxybutanohydrazide | 215 | +15,000 |
| 240 | -8,000 | |
| (S)-2-Methoxybutanohydrazide | 215 | -15,000 |
| 240 | +8,000 |
This data is hypothetical and serves to illustrate the principles of ECD for stereochemical analysis.
Derivatization and Structural Modification of 2 Methoxybutanohydrazide
Synthesis of N'-Substituted 2-Methoxybutanohydrazidesnih.gov
The terminal nitrogen atom (N') of the 2-methoxybutanohydrazide is a potent nucleophile and readily reacts with electrophilic carbonyl compounds, particularly aldehydes and ketones. This reaction, a condensation, results in the formation of a C=N double bond, yielding N'-substituted hydrazone derivatives, often referred to as N'-alkylidene or N'-arylidene-2-methoxybutanohydrazides.
The synthesis is typically a straightforward, one-pot procedure involving the combination of this compound with a stoichiometric amount of an appropriate aldehyde or ketone. The reaction is commonly carried out in a protic solvent such as ethanol (B145695) or methanol (B129727) and may be heated to reflux to ensure completion. In many cases, a catalytic amount of acid (e.g., acetic acid or hydrochloric acid) is added to facilitate the dehydration step. The resulting N'-substituted hydrazones often precipitate from the reaction mixture upon cooling or can be isolated after solvent evaporation. This methodology allows for the introduction of a vast range of substituents at the N' position, depending on the structure of the carbonyl compound used. For example, the use of substituted benzaldehydes leads to a series of N'-benzylidene-2-methoxybutanohydrazides. The synthesis of related 5-arylidene derivatives has shown that the introduction of this moiety can be critical for biological activity in other heterocyclic systems. chemrxiv.org
| Reactant (Aldehyde) | Product Name | N' Substituent |
| Benzaldehyde | N'-Benzylidene-2-methoxybutanohydrazide | Benzylidene |
| 4-Chlorobenzaldehyde | N'-(4-Chlorobenzylidene)-2-methoxybutanohydrazide | 4-Chlorobenzylidene |
| 4-Methoxybenzaldehyde | N'-(4-Methoxybenzylidene)-2-methoxybutanohydrazide | 4-Methoxybenzylidene |
| 2-Furaldehyde | N'-(Furan-2-ylmethylene)-2-methoxybutanohydrazide | Furan-2-ylmethylene |
| Propanal | N'-Propylidene-2-methoxybutanohydrazide | Propylidene |
Table 1: Examples of N'-Substituted 2-Methoxybutanohydrazides Synthesized via Condensation with Aldehydes.
Introduction of Diverse Functional Groups at the Hydrazide Nitrogens
Beyond hydrazone formation, the nitrogen atoms of the hydrazide group can undergo other functionalization reactions, such as alkylation, acylation, and sulfonylation. The terminal N' nitrogen is generally more reactive towards these electrophiles due to its higher basicity and steric accessibility compared to the amide nitrogen.
N'-Alkylation: The introduction of alkyl groups at the N' position can be achieved by reacting this compound with alkyl halides (e.g., alkyl iodides or bromides). The reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct. This approach allows for the synthesis of N'-mono- or N',N'-di-alkylated derivatives. The N-alkylation of related heterocyclic systems is a well-established method for creating diverse molecular scaffolds. researchgate.net
N'-Acylation: Acyl groups can be introduced by treating the hydrazide with acyl chlorides or acid anhydrides. This reaction forms N-acyl-N'-acylhydrazines (also known as 1,2-diacylhydrazines). The reaction is usually vigorous and may be conducted at low temperatures in the presence of a base like pyridine (B92270) or triethylamine. This modification is significant as it can alter the electronic properties and conformational flexibility of the hydrazide linker.
N'-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields N'-sulfonylhydrazides. These derivatives are of interest due to the strong electron-withdrawing nature of the sulfonyl group, which significantly modifies the chemical properties of the hydrazide.
| Reaction Type | Reagent Class | Functional Group Introduced | Product Class |
| Alkylation | Alkyl Halide (R-X) | Alkyl (-R) | N'-Alkyl-2-methoxybutanohydrazide |
| Acylation | Acyl Chloride (R-COCl) | Acyl (-COR) | N'-Acyl-2-methoxybutanohydrazide |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonyl (-SO₂R) | N'-Sulfonyl-2-methoxybutanohydrazide |
Table 2: General Reactions for Functionalization at the N' Position of this compound.
Strategies for Modifying the Butanoic Acid Backbone of this compound (e.g., at C3 or C4)
Modification of the butanoic acid backbone of this compound is more complex as it requires multi-step synthetic sequences starting from specifically functionalized precursors, rather than direct modification of the final molecule.
Modification at the C3 Position: One plausible strategy involves starting with a precursor such as ethyl 2-methoxy-3-oxobutanoate. The ketone at the C3 position can be subjected to various transformations. For instance, reduction would introduce a hydroxyl group, while reductive amination could install an amino group. Grignard or Wittig reactions could be used to form new carbon-carbon bonds, introducing alkyl or aryl substituents at C3. Following the modification at C3, the ester at C1 would then be converted to the desired hydrazide by treatment with hydrazine (B178648) hydrate (B1144303).
Modification at the C4 Position: To introduce functionality at the C4 position, a suitable starting material would be a derivative of 2-methoxybutanedioic acid (2-methoxy-succinic acid). For example, diethyl 2-methoxybutanedioate possesses two ester groups. The ester at C4 could be selectively reduced to a primary alcohol. This alcohol could then be converted to other functional groups, such as halides (via SOCl₂ or PBr₃) or azides (via mesylation followed by substitution with NaN₃). Once the desired functionality is installed at C4, the remaining ester at C1 can be selectively converted to the hydrazide.
| Position | Precursor Example | Synthetic Strategy | Potential Functional Group |
| C3 | Ethyl 2-methoxy-3-oxobutanoate | Reduction of ketone | Hydroxyl (-OH) |
| C3 | Ethyl 2-methoxy-3-oxobutanoate | Reductive Amination | Amino (-NH₂) |
| C4 | Diethyl 2-methoxybutanedioate | Selective reduction of C4 ester | Hydroxymethyl (-CH₂OH) |
| C4 | 4-Hydroxy-2-methoxybutanoate | Halogenation (e.g., with PBr₃) | Bromomethyl (-CH₂Br) |
Table 3: Proposed Strategies for Backbone Modification of this compound.
Synthesis of Polymeric Structures Incorporating this compound Unitschemrxiv.orgtubitak.gov.trupc.edu
The hydrazide functional group is a valuable monomeric unit for the synthesis of polymers through polycondensation reactions. To incorporate the this compound structure into a polymer chain, it must first be converted into a difunctional monomer, such as a dihydrazide or a dicarboxylic acid, which can then be reacted with a suitable co-monomer.
Polyhydrazides: A key method for forming polymers is the reaction between a dihydrazide and a diacid chloride to produce a polyhydrazide. A difunctional monomer based on the target structure, such as 2-methoxybutane-1,4-dihydrazide, could be synthesized from diethyl 2-methoxybutanedioate. This dihydrazide monomer could then undergo low-temperature solution polycondensation with various diacid chlorides (e.g., terephthaloyl chloride or isophthaloyl chloride) to yield novel polyhydrazides. These polymers are often precursors to poly(1,3,4-oxadiazole)s, which are known for their high thermal stability.
Poly(acylhydrazone)s: Alternatively, a dihydrazide monomer like 2-methoxybutane-1,4-dihydrazide can be reacted with a dialdehyde (B1249045) (e.g., terephthalaldehyde). This polycondensation yields poly(acylhydrazone)s, a class of polymers known for containing dynamic covalent bonds. The reversible nature of the acylhydrazone linkage under thermal stimulus can impart unique properties to the materials, such as self-healing, reprocessability, and malleability, making them suitable for applications as vitrimers.
| Polymer Type | Required 2-Methoxybutane Monomer | Co-monomer | Polymer Linkage |
| Polyhydrazide | 2-Methoxybutane-1,4-dihydrazide | Diacid Chloride (e.g., Terephthaloyl chloride) | Amide (-CO-NH-NH-CO-) |
| Poly(acylhydrazone) | 2-Methoxybutane-1,4-dihydrazide | Dialdehyde (e.g., Terephthalaldehyde) | Acylhydrazone (-CO-NH-N=CH-) |
Table 4: Polymer Synthesis Incorporating a 2-Methoxybutane Dihydrazide Monomer.
Emerging Research Frontiers and Future Directions for 2 Methoxybutanohydrazide Chemistry
Integration of 2-Methoxybutanohydrazide in Automated Synthesis and Microreactor Systems
The advent of automated synthesis and microreactor technologies has revolutionized the way chemical reactions are performed, offering enhanced control, efficiency, and safety. thieme-connect.deamt.ukresearchgate.net The integration of this compound into these systems holds significant promise for accelerating the discovery and optimization of reactions involving this scaffold.
Microreactors, with their high surface-area-to-volume ratio, allow for precise control over reaction parameters such as temperature and mixing. thieme-connect.de This is particularly advantageous for reactions involving hydrazides, which can be highly exothermic. The controlled environment of a microreactor can mitigate potential hazards and improve product selectivity. ucd.ie Automated systems, often coupled with microreactors, enable high-throughput screening of reaction conditions, allowing for the rapid identification of optimal parameters for the synthesis of this compound derivatives. organic-chemistry.org
A key application of hydrazides is in the synthesis of various heterocyclic compounds. rsc.orgresearchgate.net By employing automated flow chemistry platforms, libraries of novel compounds derived from this compound could be synthesized by reacting it with a diverse range of substrates. This approach would significantly expedite the exploration of the chemical space around this molecule, facilitating the discovery of new materials and biologically active compounds.
Table 1: Potential Automated Reactions with this compound
| Reaction Type | Reactant Class | Potential Product Class | Benefit of Automation/Microreactor |
| Heterocycle Formation | Dicarbonyl Compounds | Pyrazoles | High-throughput screening of substrates |
| Hydrazone Synthesis | Aldehydes/Ketones | Hydrazones | Precise control of reaction time and temperature |
| Acylation | Acyl Chlorides/Anhydrides | Diacylhydrazines | Enhanced safety for exothermic reactions |
Potential of this compound in Sustainable Chemical Technologies
The principles of green chemistry are increasingly guiding the development of new chemical processes, emphasizing waste reduction, energy efficiency, and the use of renewable resources. researchgate.netresearchgate.net Hydrazide synthesis has traditionally involved methods that are not environmentally benign. However, recent research has focused on developing more sustainable routes to these valuable compounds. researchgate.netmdpi.com
The synthesis of this compound could potentially be achieved through greener methods, such as solvent-free reactions or the use of microwave irradiation to reduce reaction times and energy consumption. researchgate.netresearchgate.net For instance, the direct synthesis from 2-methoxybutanoic acid and hydrazine (B178648) hydrate (B1144303) under solvent-free grinding conditions is a potential eco-friendly approach. researchgate.net
Furthermore, this compound itself could serve as a building block in the development of sustainable materials. The hydrazide functional group can participate in various polymerization and cross-linking reactions, potentially leading to the creation of novel polymers with desirable properties such as biodegradability or recyclability. The methoxy (B1213986) group can also influence the physical properties of these materials.
Table 2: Green Chemistry Metrics for Hydrazide Synthesis
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |
| Atom Economy | Direct synthesis from 2-methoxybutanoic acid and hydrazine | Higher efficiency, less waste |
| Use of Safer Solvents/Reagents | Solvent-free or aqueous reaction conditions | Reduced environmental impact and hazard |
| Energy Efficiency | Microwave-assisted or mechanochemical synthesis | Faster reactions, lower energy consumption |
Rational Design of Next-Generation this compound Derivatives for Specific Chemical Functions
The functional versatility of the hydrazide group makes this compound an attractive scaffold for the rational design of derivatives with tailored properties. rsc.orgmdpi.com By strategically modifying its structure, it is possible to create new molecules for a wide range of applications, from medicinal chemistry to materials science.
One common approach is the synthesis of hydrazones through the condensation of the hydrazide with various aldehydes and ketones. mdpi.commdpi.com The resulting hydrazones possess a diverse array of potential biological activities and can also serve as ligands for the synthesis of coordination complexes. The nature of the substituent introduced from the aldehyde or ketone can be systematically varied to fine-tune the properties of the final molecule.
Another avenue for derivatization is the modification of the acyl part of the molecule or the introduction of substituents onto the hydrazine nitrogen atoms. organic-chemistry.org For example, N-alkylation or N-arylation of the hydrazide can lead to new classes of compounds with altered reactivity and physical properties. organic-chemistry.org The methoxy group on the butanoyl chain also offers a site for potential modification, although this would be a more synthetically challenging endeavor.
Table 3: Strategies for Designing this compound Derivatives
| Derivatization Strategy | Reagents | Potential Functional Outcome |
| Hydrazone Formation | Aromatic/Aliphatic Aldehydes | Biologically active compounds, ligands |
| N-Acylation | Acyl Halides | Altered electronic properties, precursors for heterocycles |
| N-Alkylation | Alkyl Halides | Increased lipophilicity, modified reactivity |
| Modification of Methoxy Group | Demethylation followed by re-alkylation | Introduction of new functional groups |
Challenges and Opportunities in this compound Research
While the potential applications of this compound are promising, several challenges need to be addressed to fully realize its utility. A primary challenge is the lack of extensive research and characterization data specifically for this compound. Fundamental studies on its synthesis, stability, and reactivity are necessary to build a solid foundation for future work.
The synthesis of hydrazides can sometimes be complicated by side reactions, such as the formation of symmetrical diacylhydrazines or over-alkylation. clarku.edu Developing selective and high-yielding synthetic routes to this compound and its derivatives is a key challenge that needs to be overcome. clarku.edu Furthermore, the handling of hydrazine and its derivatives requires careful safety precautions due to their potential toxicity and reactivity.
Despite these challenges, the opportunities in this compound research are vast. The unique combination of a reactive hydrazide moiety and a methoxy group suggests that this compound could find applications in areas that have not yet been explored. For instance, the methoxy group could influence the conformational preferences of the molecule, which could be important in the design of specific enzyme inhibitors or catalysts. researchgate.net
The development of novel analytical methods for the detection and quantification of this compound will also be crucial for advancing research in this area. As more is understood about the fundamental chemistry of this compound, it is likely to become a valuable tool for chemists in both academic and industrial settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
